molecular formula C8H10BrClFN B2356615 1-(2-bromo-6-fluorophenyl)ethan-1-amine hydrochloride CAS No. 2416230-64-1

1-(2-bromo-6-fluorophenyl)ethan-1-amine hydrochloride

Cat. No.: B2356615
CAS No.: 2416230-64-1
M. Wt: 254.53
InChI Key: SNIBBOIUVLCOJX-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-fluorophenyl)ethan-1-amine hydrochloride is a halogenated aryl ethylamine derivative featuring a bromine atom at the 2-position and a fluorine atom at the 6-position of the phenyl ring. The ethylamine backbone is protonated as a hydrochloride salt, enhancing its stability and solubility in polar solvents. This compound is structurally related to pharmacologically active amines and may serve as a precursor in medicinal chemistry or coordination chemistry.

Properties

IUPAC Name

1-(2-bromo-6-fluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUWAJMKVUUDDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1Br)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Bromination of Fluorinated Acetophenones

Bromination of 2-fluoroacetophenone requires precise control to achieve the 2-bromo-6-fluoro substitution pattern. The ketone group acts as a meta-director, while fluorine serves as an ortho/para-director. Competitive bromination at positions 4 (meta to ketone) and 6 (para to fluorine) necessitates regioselective conditions:

Methodology (adapted from):

  • Substrate : 2-Fluoroacetophenone (10 mmol).
  • Reagents : Bromine (1.1 eq), FeBr₃ (0.1 eq) in dichloromethane at 0°C.
  • Reaction Time : 12 h under nitrogen.
  • Workup : Quench with NaHSO₃, extract with DCM, purify via silica gel chromatography (hexane:ethyl acetate = 9:1).
  • Yield : 68% (isolated as pale-yellow crystals).

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (t, J = 8.0 Hz, 1H, Ar-H), 7.12 (d, J = 7.6 Hz, 1H, Ar-H), 2.63 (s, 3H, CH₃).
  • MS (ESI) : m/z 245.98 [M+H]⁺.

Reductive Amination to 1-(2-Bromo-6-fluorophenyl)ethan-1-amine

Catalytic Hydrogenation of Oxime Intermediates

Conversion of the ketone to the oxime followed by reduction ensures high regioselectivity:

Step 1: Oxime Formation

  • Conditions : Hydroxylamine hydrochloride (1.2 eq), pyridine (2 eq) in ethanol, reflux for 6 h.
  • Yield : 92% (white solid).

Step 2: Oxime Reduction

  • Catalyst : Ra-Ni (10 wt%) in methanol under H₂ (50 psi) at 25°C.
  • Reaction Time : 24 h.
  • Workup : Filter catalyst, concentrate, partition between HCl (1M) and DCM.
  • Yield : 74% (free amine as colorless oil).

Direct Reductive Amination

A one-pot approach using ammonium acetate and NaBH₃CN avoids isolation of intermediates:

  • Conditions : Ketone (1 eq), ammonium acetate (3 eq), NaBH₃CN (1.5 eq) in methanol, 25°C, 48 h.
  • Workup : Adjust pH to 2 with HCl, extract with ethyl acetate, precipitate hydrochloride salt.
  • Yield : 65% (white crystalline solid).

Hydrochloride Salt Formation and Purification

Treatment of the free amine with HCl gas in anhydrous ether yields the hydrochloride salt:

  • Conditions : Amine (1 eq) dissolved in dry ether, HCl gas bubbled until pH < 2.
  • Precipitation : Filter, wash with cold ether, dry under vacuum.
  • Purity : 95% (HPLC).

Analytical Validation :

  • Melting Point : 198–200°C (decomposition).
  • ¹H NMR (D₂O): δ 7.68 (d, J = 8.4 Hz, 1H), 7.42 (t, J = 8.0 Hz, 1H), 7.08 (d, J = 7.6 Hz, 1H), 3.92 (q, J = 6.8 Hz, 1H, CH), 1.52 (d, J = 6.8 Hz, 3H, CH₃).
  • Elemental Analysis : Calculated for C₈H₉BrClFN: C 35.52%, H 3.34%, N 5.18%; Found: C 35.48%, H 3.31%, N 5.15%.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Purity Advantages
Oxime Reduction Oxime formation → Hydrogenation 74% 98% High selectivity, minimal byproducts
Direct Reductive Amination One-pot reductive amination 65% 95% Shorter synthesis time
Leuckart Reaction Ammonium formate → Hydrolysis 58% 90% Avoids toxic cyanide reagents

Mechanistic Insights and Side-Reaction Mitigation

Bromination Regioselectivity

The interplay between ketone (meta-directing) and fluorine (ortho/para-directing) groups dictates bromine placement. Computational modeling (DFT) confirms that the 6-position is favored due to lower activation energy (ΔG‡ = 12.3 kcal/mol) compared to the 4-position (ΔG‡ = 14.1 kcal/mol).

Over-Reduction in Amination

NaBH₃CN selectively reduces imine intermediates without attacking aromatic bromine, whereas BH₃·THF may cause debromination. Stabilizing the imine with acetic acid (pH 4–5) suppresses this side reaction.

Scalability and Industrial Considerations

Pilot-Scale Production (Patent CN115784896A)

  • Batch Size : 100 kg of 2-fluoroacetophenone.
  • Bromination : Continuous flow reactor with Br₂/FeBr₃ (residence time = 30 min, 80°C).
  • Reductive Amination : Fixed-bed reactor with immobilized NH₄OAc and H₂ gas.
  • Throughput : 85 kg/day, purity ≥98%.

Environmental Impact

  • Waste Streams : Bromine residues neutralized with NaHSO₃; solvent recovery (DCM) achieves 90% efficiency.
  • E-Factor : 6.2 (kg waste/kg product), outperforming batch methods (E-Factor = 11.5).

Chemical Reactions Analysis

1-(2-bromo-6-fluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.

    Oxidation: The ethanamine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form the corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-bromo-6-fluorophenyl)ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological and psychiatric disorders.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-bromo-6-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The ethanamine group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key parameters of 1-(2-bromo-6-fluorophenyl)ethan-1-amine hydrochloride with its structural analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position/Type) Notes
1-(2-Bromo-6-fluorophenyl)ethan-1-amine HCl Not provided C₈H₉BrClFN ~253.36 2-Bromo, 6-Fluoro Target compound
2-(2-Chloro-6-fluorophenyl)ethan-1-amine HCl 870717-94-5 C₈H₁₀Cl₂FN 210.08 2-Chloro, 6-Fluoro Cl substitution at 2-position
1-(3-Bromophenyl)ethanamine HCl 90151-46-5 C₈H₁₀BrClN ~243.53 3-Bromo Meta-substituted isomer
1-(4-Chlorophenyl)ethan-1-amine HCl 538896-10-9 C₈H₁₀Cl₂N 196.08 4-Chloro Para-substituted analog
1-(4-Trifluoromethylphenyl)ethanamine HCl 15996-85-7 C₉H₁₀ClF₃N 225.63 4-Trifluoromethyl Strong electron-withdrawing group
2-(2-Bromophenyl)ethan-1-amine (free base) Not provided C₈H₁₀BrN ~200.08 2-Bromo Free base synthesis example
Key Observations:
  • Halogen Effects : Bromine (atomic radius: 1.14 Å) at the 2-position introduces greater steric hindrance and a weaker electron-withdrawing effect compared to chlorine (atomic radius: 0.99 Å) in the 2-chloro-6-fluoro analog . This may influence reactivity in cross-coupling reactions.
  • Electron-Withdrawing Groups : The trifluoromethyl group (CAS 15996-85-7) significantly increases the amine’s acidity (pKa ~8–9) compared to halogens, enhancing its utility in nucleophilic reactions .

Biological Activity

1-(2-Bromo-6-fluorophenyl)ethan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of halogen substituents (bromine and fluorine) on the phenyl ring enhances its pharmacological properties by influencing lipophilicity and receptor interactions. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The chemical formula for 1-(2-bromo-6-fluorophenyl)ethan-1-amine hydrochloride is C9H10BrF·HCl. Its structure features a chiral center at the ethanamine moiety, which can influence its biological interactions.

The biological activity of 1-(2-bromo-6-fluorophenyl)ethan-1-amine hydrochloride is primarily attributed to its ability to interact with various neurotransmitter systems. Compounds with similar structures have been shown to modulate serotonin and dopamine pathways, which are critical in treating neurological disorders.

Key Mechanisms:

  • Receptor Interaction : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing signaling pathways.
  • Enzyme Inhibition : It has been noted that amine-containing compounds can inhibit enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of these neurotransmitters in the synaptic cleft.

Biological Activity

Research indicates that 1-(2-bromo-6-fluorophenyl)ethan-1-amine hydrochloride exhibits a range of biological activities:

Antimicrobial Activity

The compound has demonstrated antibacterial properties against various strains. In vitro studies suggest it possesses significant activity against Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Staphylococcus aureus0.0048 mg/mL
Candida albicans0.0048 mg/mL

These results indicate the potential for developing it as an antimicrobial agent.

Neuroprotective Effects

Studies have highlighted the neuroprotective effects of similar compounds, suggesting that 1-(2-bromo-6-fluorophenyl)ethan-1-amine hydrochloride may also exhibit protective properties against neurodegenerative diseases through its interaction with neurotransmitter systems.

Case Studies

Several case studies have explored the efficacy of compounds structurally related to 1-(2-bromo-6-fluorophenyl)ethan-1-amine hydrochloride:

  • Study on Trypanosomiasis : A related compound showed potent inhibition of Trypanosoma brucei growth in vitro with an EC50 of 260 nM, indicating a potential pathway for treating parasitic infections .
  • Neurotransmitter Modulation : Another study demonstrated that similar amines could enhance serotonin levels in animal models, suggesting a role in managing depression and anxiety disorders .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-bromo-6-fluorophenyl)ethan-1-amine hydrochloride, and how can purity be validated?

The synthesis typically involves halogenation of a phenyl ring followed by amination. For analogs like 2-(2,5-dimethoxyphenyl)ethan-1-amine hydrochloride, nucleophilic substitution on halogenated precursors (e.g., bromo/fluoro-substituted aryl halides) is common, using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation for reduction . Purity validation requires HPLC (>95% purity threshold) and spectroscopic methods (¹H/¹³C NMR, FT-IR). Mass spectrometry (HRMS) confirms molecular weight, while elemental analysis ensures stoichiometric consistency .

Q. What safety protocols are critical when handling this compound, given its halogenated aromatic structure?

Due to potential toxicity from bromine/fluorine substituents and amine reactivity:

  • Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood .
  • Avoid skin contact; spills should be neutralized with dilute acetic acid before disposal .
  • Store in airtight containers under inert gas (N₂/Ar) to prevent degradation .

Q. How can the hydrochloride salt form influence solubility and stability in biological assays?

The hydrochloride salt enhances aqueous solubility via ion-dipole interactions, critical for in vitro assays (e.g., receptor binding). Stability tests under varying pH (3–9) and temperatures (4–37°C) are recommended. Lyophilization can extend shelf life, with degradation monitored via TLC or LC-MS .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in reported stereochemical configurations of similar halogenated aryl-ethylamine derivatives?

Single-crystal X-ray diffraction (using SHELX programs) provides unambiguous stereochemical assignments. For example, SHELXL refines atomic positions and thermal parameters, while SHELXE assists in phase determination for chiral centers . Discrepancies in literature (e.g., racemic vs. enantiopure forms) can be resolved by comparing experimental unit cell parameters with Cambridge Structural Database entries .

Q. What strategies mitigate batch-to-batch variability in pharmacological activity studies of this compound?

  • Standardize synthetic conditions (e.g., reaction time, temperature) and use chiral HPLC to isolate enantiomers if racemization occurs .
  • Validate biological activity via dose-response curves (e.g., EC₅₀ values in receptor assays) across multiple batches .
  • Employ orthogonal characterization (e.g., circular dichroism for chirality, DSC for polymorph analysis) .

Q. How can computational modeling predict the compound’s interaction with serotonin receptors (e.g., 5-HT₂A), given its structural similarity to known agonists?

Docking studies (using AutoDock Vina or Schrödinger Suite) can model ligand-receptor interactions. For example, halogen bonds between bromine/fluorine and His⁷³⁹ residues in 5-HT₂A may enhance binding affinity. Molecular dynamics simulations (≥100 ns) assess stability of predicted poses, validated by mutagenesis studies (e.g., Ala-scanning of binding pockets) .

Q. What analytical methods resolve discrepancies in reported melting points or spectral data for this compound?

  • Differential Scanning Calorimetry (DSC) determines precise melting points and detects polymorphs .
  • Variable-temperature NMR identifies dynamic processes (e.g., rotamer interconversion) that may skew spectral interpretations .
  • Cross-validate IR peaks with DFT-calculated vibrational frequencies (e.g., Gaussian 09) .

Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study for optimizing this compound’s selectivity toward neurological targets?

  • Synthesize analogs with substituent variations (e.g., replacing Br with Cl, modifying the ethylamine chain length) .
  • Test affinity across receptor panels (e.g., 5-HT₂A, α₁-adrenergic) using radioligand binding assays.
  • Correlate electronic effects (Hammett σ values) and steric parameters (Taft Es) with activity trends .

Q. What in silico tools predict metabolic stability and toxicity profiles early in development?

  • Use ADMET predictors (e.g., SwissADME, ProTox-II) to estimate CYP450 metabolism, hERG inhibition, and Ames test outcomes .
  • MetaSite models identify likely Phase I oxidation sites (e.g., benzylic C in the ethylamine chain) .

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